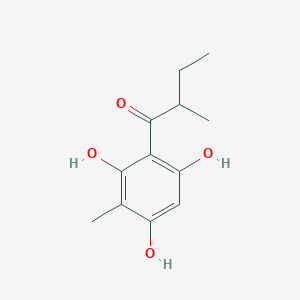

2-Methyl-4-(2-methylbutyryl)phloroglucinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol typically involves the acylation of phloroglucinol with 2-methylbutyryl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Análisis De Reacciones Químicas

Oxidative Dearomatization

The compound undergoes spontaneous oxidative dearomatization in oxygen-saturated methanol, forming hydroperoxide intermediates (e.g., 4b ) and dearomatized products (e.g., 4c ) via a free-radical chain mechanism . This reaction is initiated by hydrogen abstraction, generating resonance-stabilized radicals that react with triplet oxygen (³O₂).

Key Steps in the Mechanism

-

Hydrogen Abstraction :

-

Oxygen Trapping :

-

Homolysis and Product Formation :

| Intermediate | Role | Energy Barrier (kcal/mol) |

|---|---|---|

| a2 | Chain-propagating radical | 17.7 (TS-1) |

| a3 | Peroxy radical | 17.0 (TS-2) |

| a4 | Oxygen-centered radical | Barrierless |

Structural Influences on Reactivity

-

Hydrogen Bonding : The C-2 hydroxyl forms a strong intramolecular hydrogen bond with the carbonyl group, stabilizing the intermediate radicals .

-

Substituent Effects : Glycosylation or esterification at C-2 inhibits dearomatization by blocking radical formation .

Critical Substituent Requirements

Computational Validation

Density Functional Theory (DFT) studies confirm the reaction pathway:

Aplicaciones Científicas De Investigación

Research indicates that 2-Methyl-4-(2-methylbutyryl)phloroglucinol exhibits several biological activities, particularly in the context of neuroinflammation and potential therapeutic applications.

Neuroinflammatory Effects

A study highlighted that this compound shows moderate anti-neuroinflammatory effects, with an IC₅₀ value of 56.6 μM. It suppresses the production of pro-inflammatory mediators in activated microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases . The compound was tested in lipopolysaccharide (LPS)-induced BV-2 microglial cells, where it demonstrated a dose-dependent reduction in nitric oxide production and downregulation of iNOS and COX-2 protein expression .

Anti-inflammatory Agents

The anti-inflammatory properties make this compound a candidate for developing new treatments for conditions characterized by inflammation, such as Alzheimer's disease and multiple sclerosis.

| Activity | IC₅₀ Value (μM) | Cell Type | Mechanism |

|---|---|---|---|

| Anti-neuroinflammatory | 56.6 | BV-2 microglial cells | Inhibition of nitric oxide production |

| Downregulation of iNOS/COX-2 | N/A | BV-2 microglial cells | Suppression of pro-inflammatory mediators |

Case Study 1: Neuroinflammation

A research team isolated this compound from Eucalyptus robusta and evaluated its anti-inflammatory effects. The study involved treating BV-2 microglial cells with varying concentrations of the compound to assess its impact on LPS-induced inflammation. Results indicated significant reductions in inflammatory markers, supporting its potential use in therapeutic strategies against neuroinflammatory diseases .

Case Study 2: Antioxidant Potential

While direct studies on the antioxidant effects of this specific compound are scarce, related phloroglucinol derivatives have been documented to possess strong antioxidant capabilities. Future research could focus on evaluating the antioxidant properties of this compound through established assays like DPPH and ABTS radical scavenging tests.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

Phloroglucinol: A simpler phenolic compound with similar antioxidant and antimicrobial properties.

2-(2-Methylbutyryl)phloroglucinol 1-O-β-D-glucopyranoside: A glycosylated derivative with enhanced solubility and bioavailability.

Uniqueness

2-Methyl-4-(2-methylbutyryl)phloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and butyryl groups contribute to its lipophilicity and ability to interact with various biological targets .

Actividad Biológica

2-Methyl-4-(2-methylbutyryl)phloroglucinol (commonly referred to as 2M4MBP) is a phloroglucinol derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of 2M4MBP.

2M4MBP has the chemical formula C12H16O4 and is characterized by its solubility in organic solvents such as chloroform and ethyl acetate. Its structural features contribute to its reactivity and interaction with biological systems.

The precise mechanism of action of 2M4MBP remains largely unexplored; however, existing studies suggest several pathways through which it exerts its biological effects:

- Inhibition of Signaling Pathways : This compound has been shown to modulate critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is essential for cell growth and survival.

- Interaction with Enzymes : 2M4MBP interacts with various enzymes and proteins, potentially leading to alterations in cellular metabolism and gene expression.

- Antioxidant Activity : Preliminary studies indicate that 2M4MBP may possess antioxidant properties, which could mitigate oxidative stress in cells .

Biological Activities

The biological activities of 2M4MBP can be categorized into several key areas:

Antioxidant Activity

Research has indicated that 2M4MBP exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cell types. For instance, studies have demonstrated that at concentrations ranging from 25 to 100 μg/mL, 2M4MBP enhances cellular antioxidant defense mechanisms by increasing glutathione (GSH) levels and reducing malondialdehyde (MDA) levels .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of 2M4MBP. It has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells without exhibiting cytotoxicity. The compound significantly downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2M4MBP vary depending on dosage. At lower concentrations, it demonstrates protective effects on normal cells, while higher doses can induce toxicity in cancer cell lines. For example, studies have reported that at concentrations above 100 μg/mL, significant cytotoxicity is observed in certain cancer cell lines .

Case Studies

- Cell Line Studies : In a study involving BV-2 microglial cells, treatment with 100 μM of 2M4MBP resulted in a significant reduction in NO production, indicating its potential as an anti-neuroinflammatory agent .

- Animal Models : In vivo experiments have shown that administration of varying doses of 2M4MBP can lead to differential effects on metabolic pathways in animal models. Lower doses exhibited beneficial effects such as reduced inflammation markers, whereas higher doses caused adverse effects including liver toxicity.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Concentration Range |

|---|---|---|

| Antioxidant | Increased GSH levels; decreased MDA levels | 25 - 100 μg/mL |

| Anti-inflammatory | Reduced NO production; downregulation of iNOS | 20 - 100 μM |

| Cytotoxicity | Variable effects based on concentration | >100 μg/mL |

Propiedades

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.